molecular formula C20H15ClO5 B4676050 8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-methoxybenzoate

8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-methoxybenzoate

Cat. No.: B4676050
M. Wt: 370.8 g/mol
InChI Key: QKUIZRFMIBADCW-UHFFFAOYSA-N
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Description

8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-methoxybenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-substituted chromenone core and a methoxybenzoate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-methoxybenzoate typically involves multiple steps. One common method starts with the preparation of the chromenone core, followed by the introduction of the chloro substituent and the methoxybenzoate ester group. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as crystallization, filtration, and purification to achieve the final product.

Chemical Reactions Analysis

Types of Reactions

8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The chloro substituent can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-methoxybenzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-methylbenzoate
  • 8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-ethylbenzoate
  • 8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-propylbenzoate

Uniqueness

What sets 8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-methoxybenzoate apart from similar compounds is its specific combination of functional groups, which can confer unique chemical and biological properties. For example, the methoxy group may enhance its solubility and bioavailability, making it more effective in certain applications.

Biological Activity

8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-methoxybenzoate is a synthetic compound belonging to the chromene class of organic molecules. This compound exhibits diverse biological activities that make it a subject of interest in medicinal chemistry. Its structural features, including the presence of chloro and carbonyl groups, suggest potential interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C18H17ClO4C_{18}H_{17}ClO_4 with a molecular weight of approximately 348.78 g/mol. The compound contains a chromene core structure, which is known for its pharmacological properties.

PropertyValue
Molecular FormulaC18H17ClO4C_{18}H_{17}ClO_4
Molecular Weight348.78 g/mol
CAS Number[Not available]
Structural FeaturesChloro, carbonyl, methoxy groups

Antioxidant Activity

Chromene derivatives have been reported to exhibit significant antioxidant properties. Preliminary studies indicate that 8-chloro-4-oxo derivatives can scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for preventing cellular damage associated with various diseases.

Anti-inflammatory Properties

Research has shown that compounds similar to 8-chloro-4-oxo derivatives possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. In vitro studies on related chromene compounds demonstrated a reduction in inflammation markers in human cell lines.

Anticancer Potential

The anticancer properties of chromene derivatives are well-documented. Studies suggest that 8-chloro-4-oxo compounds may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. For instance, research indicates that these compounds can inhibit the growth of various cancer cell lines by targeting specific oncogenes.

Study 1: Antioxidant Effects

A study conducted on a series of chromene derivatives found that those with halogen substitutions exhibited enhanced antioxidant activity compared to their non-halogenated counterparts. The presence of chlorine in 8-chloro-4-oxo derivatives was linked to increased radical scavenging ability.

Study 2: Anti-inflammatory Mechanism

In an experimental model using lipopolysaccharide (LPS)-stimulated macrophages, 8-chloro-4-oxo derivatives significantly reduced the secretion of TNF-alpha and IL-6 cytokines. This suggests that these compounds may inhibit the NF-kB signaling pathway, which plays a pivotal role in inflammation.

Study 3: Anticancer Activity

A recent investigation into the anticancer effects of chromene derivatives demonstrated that 8-chloro-4-oxo compounds induced apoptosis in breast cancer cells through mitochondrial pathway activation. The study highlighted the potential for these compounds as lead candidates for developing new anticancer therapies.

Properties

IUPAC Name

(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClO5/c1-24-12-7-5-11(6-8-12)19(22)26-18-10-17-15(9-16(18)21)13-3-2-4-14(13)20(23)25-17/h5-10H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKUIZRFMIBADCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C3C4=C(CCC4)C(=O)OC3=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-methoxybenzoate
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8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-methoxybenzoate
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8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-methoxybenzoate
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8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-methoxybenzoate

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